Product packaging for 5-(Piperidin-4-yl)isoquinoline(Cat. No.:CAS No. 1256807-40-5)

5-(Piperidin-4-yl)isoquinoline

Cat. No.: B1529245
CAS No.: 1256807-40-5
M. Wt: 212.29 g/mol
InChI Key: RWKZEWOPMRXZBH-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Drug Design

The journey of isoquinoline (B145761) in medicine began with the isolation of the alkaloid morphine from the opium poppy in the early 19th century. nih.govhebmu.edu.cn This landmark discovery not only unveiled a potent analgesic but also sparked intense scientific curiosity into the chemical structures responsible for such profound physiological effects. nih.gov Over the subsequent decades, a plethora of isoquinoline alkaloids were isolated from natural sources, each with its own unique biological profile. nih.gov These naturally occurring compounds, including the likes of papaverine (B1678415), berberine (B55584), and codeine, served as the initial blueprints for synthetic chemists. nih.govresearchgate.net Early drug design efforts focused on modifying these natural templates to enhance efficacy, improve safety, and explore new therapeutic applications. hebmu.edu.cn This evolution from natural product isolation to rational drug design has positioned the isoquinoline scaffold as a central theme in the history of pharmaceutical development. hebmu.edu.cnsolubilityofthings.com

A Privileged Scaffold in Drug Discovery

The term "privileged scaffold" is bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. nih.govufrj.br The isoquinoline nucleus is a quintessential example of such a scaffold. rsc.orgnih.govresearchgate.netresearchgate.net Its rigid, planar structure provides a defined orientation for substituent groups, allowing for precise interactions with receptor binding sites. rsc.org Furthermore, the nitrogen atom within the ring system can act as a hydrogen bond acceptor, a crucial feature for molecular recognition. rsc.org The ability to readily functionalize the isoquinoline core at various positions allows for the creation of vast and diverse chemical libraries, making it an invaluable tool for high-throughput screening and lead optimization in drug discovery programs. rsc.orgacs.org

A Broad Spectrum of Pharmacological Relevance

The pharmacological utility of isoquinoline derivatives is remarkably broad, spanning a multitude of therapeutic areas. nih.govontosight.aisemanticscholar.org Compounds containing this scaffold have been investigated and developed for their potential as:

Anticancer agents: Isoquinoline derivatives can exert cytotoxic effects through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization, induction of apoptosis, and disruption of cell cycle progression. ontosight.airesearchgate.netresearchgate.net

Antimicrobial agents: The isoquinoline framework is found in compounds with activity against bacteria, fungi, viruses, and parasites. ontosight.aiwisdomlib.orgsemanticscholar.org

Cardiovascular drugs: Certain isoquinoline derivatives have shown utility in treating cardiovascular and cerebrovascular diseases. nih.govresearchgate.net

Neurological agents: The scaffold is present in drugs targeting the central nervous system, with applications in treating nervous system diseases. nih.govresearchgate.net

Anti-inflammatory and Analgesic agents: A number of isoquinoline derivatives have demonstrated anti-inflammatory and pain-relieving properties. ontosight.aisemanticscholar.org

This extensive range of biological activities underscores the profound importance of the isoquinoline scaffold in medicinal chemistry and highlights its continued potential for the discovery of new medicines. nih.govontosight.aisemanticscholar.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B1529245 5-(Piperidin-4-yl)isoquinoline CAS No. 1256807-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZEWOPMRXZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 Piperidin 4 Yl Isoquinoline Derivatives

Lead Identification and Hit-to-Lead Expansion

The discovery of new therapeutic agents often begins with the identification of a "hit" compound—a molecule that displays a desired biological activity in an initial screen. This hit then undergoes a process of chemical modification, known as hit-to-lead expansion, to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound suitable for further development.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds against a specific biological target. researchoutreach.orgnih.gov HTS campaigns typically utilize automated systems to test large, diverse compound libraries for their ability to modulate the activity of a target protein, such as an enzyme or receptor. nih.govsigmaaldrich.com

Biochemical and cell-based assays are the two main categories of HTS methods. nih.gov Biochemical assays, such as those based on fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization, directly measure the interaction of a compound with a purified target protein. nih.gov Cell-based assays, on the other hand, assess the effect of a compound on a cellular process, providing insights into its activity in a more physiologically relevant context. nih.gov The 5-(piperidin-4-yl)isoquinoline scaffold has likely emerged as a hit from such screening campaigns, where its inherent structural features demonstrated a promising interaction with a therapeutic target, warranting further investigation. mdpi.com

Following the identification of a hit, the design and synthesis of focused compound libraries are crucial for the hit-to-lead expansion phase. This involves the systematic chemical modification of the initial hit structure to explore the surrounding chemical space and establish a preliminary structure-activity relationship.

One effective strategy for library design is fragment-based drug discovery (FBDD). researchoutreach.org In this approach, small, low-complexity molecules ("fragments") that bind to the target are identified. Subsequently, these fragments can be grown, linked, or merged to create more potent, lead-like molecules. researchoutreach.org For instance, a library of isoquinoline (B145761) derivatives can be synthesized by introducing a variety of substituents at different positions on the isoquinoline ring. researchoutreach.org The screening of such libraries allows researchers to identify which positions on the scaffold are sensitive to modification and which substituents are favorable for biological activity, guiding the rational design of more potent analogues.

Elucidation of Structure-Activity Relationships (SAR)

The isoquinoline ring system is an aromatic bicyclic structure that offers multiple positions for substitution, each potentially influencing the molecule's electronic properties, solubility, and interactions with a biological target. amerigoscientific.com The nature and position of substituents can dramatically alter the compound's potency and selectivity.

The electron density within the isoquinoline molecule is affected by the presence of the nitrogen atom and can be further modulated by substituents. amerigoscientific.com Electron-donating groups can enhance the nucleophilicity of the ring system, while electron-withdrawing groups can decrease it. amerigoscientific.com These modifications influence the ability of the scaffold to participate in key binding interactions such as hydrogen bonds, pi-stacking, and hydrophobic interactions. For example, in studies on related isoquinoline derivatives, the introduction of a methyl group at the C-3 position was found to completely abolish both enzymatic and whole-cell activity against Mycobacterium tuberculosis. nih.gov Conversely, merging a 5-substituted isoquinoline fragment with a 7-substituted fragment has been shown to generate highly potent kinase inhibitors. researchoutreach.org

The following table illustrates the impact of substitutions on the isoquinoline moiety in a series of related kinase inhibitors, demonstrating the sensitivity of biological activity to modifications on this ring system.

CompoundSubstitution on Isoquinoline RingHER2 Kinase Inhibition (IC₅₀, nM)
9a 5-(4-aminophenoxy)10.3
9b 5-(3-amino-4-methylphenoxy)13.9
13a 5-(4-morpholinophenoxy)8.2
Lapatinib (B449) (Reference Compound)14.2
Data derived from studies on isoquinoline-tethered quinazoline (B50416) derivatives. nih.gov

The piperidine (B6355638) ring's conformation can be crucial for activity; it can be viewed as a semi-rigid boat form, which can serve as a scaffold for rigid analogues of biologically active molecules. researchgate.net In various classes of bioactive compounds, the choice of a heterocyclic ring at this position is critical. For instance, in certain thiosemicarbazone derivatives, substitution with a piperidine ring resulted in higher antimycobacterial potency compared to pyrrolidine (B122466) or morpholine. nih.gov This suggests that the specific size, basicity, and conformational properties of the piperidine ring are optimal for interaction with the biological target in that context. Similarly, in a series of EGFR kinase inhibitors, replacing a piperazine (B1678402) with a piperidine led to a decrease in potency, highlighting the subtle structural requirements for optimal activity. mdpi.com

The table below shows how derivatization of a terminal heterocyclic amine affects the antiproliferative activity in a series of isoquinoline derivatives, illustrating the importance of the piperidine ring and its analogues.

CompoundTerminal HeterocycleAntiproliferative Activity vs. SK-BR3 (IC₅₀, nM)
13a Morpholine160
13b Piperidine323
13c Pyrrolidine338
13d N-acetylpiperazine158
Data derived from studies on isoquinoline-tethered quinazoline derivatives. nih.gov

In many derivatives of the this compound scaffold, a linker or spacer is used to connect additional pharmacophoric groups to the core structure. The composition, length, and rigidity of this linker are critical determinants of biological activity, as they dictate the spatial orientation of the appended functional groups relative to the core scaffold.

Studies on related isoquinoline-sulfonamide derivatives have explored both flexible and semi-rigid alkylene spacers to connect an arylpiperazinyl group. nih.gov The length and flexibility of this spacer influence the molecule's ability to adopt the correct conformation to bind effectively across multiple receptor sites. A linker that is too short may prevent the molecule from reaching all necessary binding pockets, while one that is too long or too flexible might lead to an entropic penalty upon binding, reducing affinity. The optimal linker holds the different parts of the molecule in the precise geometry required for a high-affinity interaction with the biological target.

Chiral Optimization in Piperidine Derivatives

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets. In the context of piperidine-containing compounds, the stereochemistry at substituted carbon atoms within the piperidine ring can significantly influence pharmacological activity. For certain classes of piperidine-based enzyme inhibitors, it has been observed that biological activity resides predominantly in one enantiomer.

For instance, in a series of piperidine derivatives developed as farnesyltransferase inhibitors, the optical resolution of potent racemic compounds revealed that the (+)-enantiomers were responsible for the potent enzymatic inhibition nih.gov. This highlights the importance of stereochemistry in achieving optimal interaction with the target's active site. The synthesis of enantiomerically pure piperidine derivatives is, therefore, a critical step in the optimization process to enhance therapeutic efficacy and reduce potential off-target effects associated with the inactive enantiomer. While specific studies on the chiral optimization of this compound are not extensively detailed in the provided literature, the general principles of chiral optimization in piperidine derivatives strongly suggest that the stereochemistry of any substituents on the piperidine ring would be a key determinant of activity.

Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a promising lead compound to identify a clinical candidate. This process involves iterative chemical modifications to improve potency, selectivity, metabolic stability, and pharmacokinetic properties.

Improving Potency and Selectivity

A significant area of research for this compound derivatives has been in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Fasudil (B1672074), an isoquinoline derivative, is a known ROCK inhibitor used clinically. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights into improving potency and selectivity.

Modifications of the isoquinoline ring and the piperidine moiety have been explored to enhance ROCK inhibition. For example, the development of (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) from fasudil demonstrated a significant increase in selectivity for ROCK. H-1152P exhibits a Ki value of 1.6 nM for ROCK, making it substantially more potent and selective compared to its predecessor. nih.gov

The nature and position of substituents on the isoquinoline ring are critical for activity. SAR studies on various isoquinoline derivatives have shown that substitutions at different positions can modulate potency and selectivity against different kinases. researchgate.net For instance, in the development of inhibitors targeting EGFR and HER2, isoquinoline derivatives showed promising inhibitory activities. nih.gov

CompoundTargetIC50 (nM)Selectivity
FasudilROCK--
H-1152PROCK1.6High
Isoquinoline derivative 9aHER2-Good
Isoquinoline derivative 11cSKBR3 cells-Better than quinoline (B57606) derivatives
Isoquinoline derivative 14aSKBR3 cells103-

Enhancing Metabolic Stability

Metabolic instability is a significant hurdle in drug development, often leading to rapid clearance and poor bioavailability. Strategies to enhance the metabolic stability of lead compounds are therefore of high importance. For isoquinoline-based compounds, metabolic stability can be influenced by the substitution pattern on the isoquinoline core and attached side chains.

In a study of isoquinoline-tethered quinazoline derivatives, most compounds exhibited poor metabolic stability in human and mouse liver microsomes. However, the introduction of a furan (B31954) moiety was found to confer better stability compared to acetylene (B1199291) and triazole linkers. nih.gov This suggests that strategic modification of linker groups can be a viable approach to improve metabolic stability.

Furthermore, a study on 5-aminoisoquinoline (B16527), a PARP-1 inhibitor, demonstrated that the compound was moderately metabolized by human liver microsomes, with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. mdpi.com This provides a baseline for the metabolic stability of the 5-substituted isoquinoline scaffold and suggests that modifications at other positions could be explored to enhance this property. General strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile sites, such as fluorine atoms or methyl groups, and the modification of ring systems to alter their susceptibility to metabolic enzymes. researchgate.net

CompoundMoietyMetabolic Stability (% remaining after 30 min in human liver microsomes)
Derivative with acetylene linkerAcetylenePoor
Derivative with triazole linkerTriazolePoor
14f (with furan moiety)FuranGood

Modulating Pharmacokinetic Properties (e.g., Blood-Brain Barrier Penetration)

The ability of a drug to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property for compounds targeting the central nervous system (CNS). The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and polar surface area, play a crucial role in its ability to penetrate the BBB. nih.gov

For the 5-aminoisoquinoline scaffold, in silico ADME predictions have suggested high gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.com This is a promising feature for the development of CNS-active agents based on the this compound core.

In a series of isoquinolone derivatives, compounds 65 and 66 were found to have high aqueous solubility and brain permeability. nih.gov These findings indicate that the isoquinoline scaffold can be functionalized to achieve favorable pharmacokinetic profiles for CNS penetration. Optimization of pharmacokinetic properties often involves a delicate balance between lipophilicity and aqueous solubility to ensure adequate absorption, distribution, and BBB penetration without compromising other desirable drug-like properties.

Pharmacological Profile and Biological Activities of 5 Piperidin 4 Yl Isoquinoline Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of 5-(piperidin-4-yl)isoquinoline have demonstrated notable potential in the field of oncology, exhibiting cytotoxic effects against various human cancer cell lines, the ability to reverse multidrug resistance, and the capacity to target specific cancer-related proteins like HER2.

Cytotoxicity in Human Cancer Cell Lines

While direct cytotoxic data for a broad range of this compound derivatives against a comprehensive panel of cancer cell lines is not extensively documented in publicly available literature, studies on structurally related isoquinoline (B145761) and quinoline (B57606) compounds provide insights into their potential antiproliferative activities.

For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has shown cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for BAPPN were determined to be 3.1 µg/mL for MCF-7 (breast adenocarcinoma) and 9.96 µg/mL for A549 (lung carcinoma) cells nih.gov. Other isoquinoline alkaloids, such as sanguinarine (B192314) and chelerythrine, have also demonstrated high cytotoxic activity against various cancer cell lines, with IC50 values often in the sub-micromolar range nih.gov. One study on thiophene-isoquinolinone hybrids reported IC50 values against the MCF-7 cell line for some of its derivatives researchgate.net.

Interactive Table: Cytotoxicity of Structurally Related Compounds

Compound/Derivative Cancer Cell Line IC50 (µg/mL)
BAPPN MCF-7 3.1 nih.gov
BAPPN A549 9.96 nih.gov
Thiophene-isoquinolinone Hybrid MCF-7 Data not specified researchgate.net
Sanguinarine Various 0.11–0.54 nih.gov

It is important to note that the above data is for structurally related compounds and not directly for this compound derivatives. Further research is required to establish the specific cytotoxic profile of this particular chemical class against a wide array of cancer cell lines, including H1299, CEM/C2, LoVo, Raji, HCCLM3, K562, NSCLC-N16-L16, MDA-MB231, T47D, and Hela.

Reversal of Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Certain 5-oxyisoquinoline derivatives, which are analogues of the potent P-gp inhibitor zosuquidar, have been synthesized and evaluated for their ability to reverse MDR. These compounds feature a diarylaminopiperidine or a piperidone-derived acetal (B89532) or thioacetal group, showcasing the importance of the piperidine (B6355638) moiety in this activity nih.govresearchgate.net.

In one study, twelve 5-oxyisoquinoline derivatives were synthesized and their inhibitory power was assessed on the bacterial MDR ABC transporter LmrCD and the fungal transporter Pdr5. Four of these compounds demonstrated a higher degree of transport activity reduction compared to zosuquidar. Specifically, they were up to fourfold more efficient against LmrCD and approximately twofold more effective against Pdr5 nih.gov. This suggests that the 5-oxyisoquinoline scaffold, combined with a piperidine-containing side chain, is a promising framework for the development of new MDR reversal agents. The mechanism of action is believed to involve the inhibition of efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells nih.gov.

Targeting HER2-Positive Cancers

Human Epidermal Growth Factor Receptor 2 (HER2) is a critical therapeutic target in certain types of cancer, particularly HER2-positive breast cancer. Researchers have explored isoquinoline-tethered quinazoline (B50416) derivatives as selective HER2 inhibitors. While not exactly this compound, these studies highlight the potential of the isoquinoline core in designing HER2-targeted therapies nih.govnih.gov.

In a notable study, a series of novel derivatives were synthesized to enhance selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), a strategy aimed at reducing side effects associated with dual inhibitors like lapatinib (B449). These compounds demonstrated a 7- to 12-fold improvement in selectivity for HER2 over EGFR in kinase assays compared to lapatinib nih.gov. The representative compound, 14f, not only showed potent inhibition of HER2 kinase activity but also exhibited enhanced cellular activity, leading to improved anti-proliferative effects against HER2-dependent SKBR3 breast cancer cells nih.govnih.gov. The isoquinoline moiety played a crucial role in achieving this enhanced activity and selectivity. Further investigations into rhodanine-piperazine hybrids have also pointed towards the potential of piperazine-containing scaffolds in targeting HER2 mdpi.com.

Antimicrobial Activities

In addition to their anticancer properties, isoquinoline-based compounds have been investigated for their potential to combat microbial infections.

Antibacterial Efficacy

The antibacterial potential of isoquinoline and piperidine derivatives has been recognized, with various studies demonstrating their activity against both Gram-positive and Gram-negative bacteria. For instance, novel 4-piperazinylquinoline hybrid derivatives have been synthesized and tested against representative bacterial strains nih.gov. One particular compound, 5k, exhibited significant and selective activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 10 µM nih.gov. However, none of the tested compounds in that series showed activity against the Gram-negative bacterium Pseudomonas aeruginosa nih.gov.

Other research on piperid-4-one derivatives has also indicated their potential as antimicrobial agents against both Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacteria yu.edu.jo. A new class of alkynyl isoquinoline compounds has shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA) mdpi.com. While these studies underscore the general antibacterial potential of the isoquinoline and piperidine scaffolds, specific data on the antibacterial efficacy of this compound derivatives is needed.

Antifungal Efficacy

The isoquinoline core is also a promising scaffold for the development of novel antifungal agents. Studies have shown that certain isoquinoline derivatives can interfere with critical biochemical pathways in fungi, such as ergosterol (B1671047) biosynthesis, which is essential for the integrity of the fungal cell membrane bioengineer.org. This disruption can lead to cell membrane damage and ultimately fungal cell death bioengineer.org.

Research into fused isoxazoline/isoquinolinone hybrids has revealed promising antifungal activity against a range of fungal species, with some compounds showing better results against Aspergillus niger than the commercial antifungal ketoconazole (B1673606) mdpi.com. Another study on isoindole derivatives also reported antifungal activity against several pathogenic fungi, including Chrysosporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum mdpi.com. However, specific studies focusing on the antifungal efficacy of this compound derivatives are limited, and further investigation is required to determine their spectrum of activity and mechanism of action against pathogenic fungi.

Anti-tubercular Activity

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. Derivatives of the isoquinoline and quinoline core have shown promise as anti-tubercular agents. researchgate.netnih.gov Research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which are structurally related to this compound, has provided valuable insights into their mechanism of action against Mycobacterium tuberculosis. nih.gov

One study focused on cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (compound 1), which demonstrated anti-tubercular properties by inhibiting the inosine-5′-monophosphate dehydrogenase (IMPDH) in M. tuberculosis. nih.gov This finding highlights the therapeutic potential of targeting this enzyme. Further investigation into the structure-activity relationship (SAR) of this compound and its analogues revealed that both the piperazine (B1678402) and isoquinoline rings are crucial for their selective activity within the whole cell. nih.gov

Within this research, a specific derivative, N-[1-(cyclohexanecarbonyl)piperidin-4-yl]isoquinoline-5-sulfonamide, was synthesized and evaluated, directly linking the this compound scaffold to anti-tubercular research. researchgate.net The study emphasized the importance of specific structural features for potent activity. For instance, the replacement of the piperazine ring with other moieties often leads to a decrease in efficacy, underscoring the significance of this heterocyclic system.

Compound NameStructureActivity
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanoneInhibitor of M. tuberculosis IMPDH nih.gov
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]isoquinoline-5-sulfonamideSynthesized for anti-tubercular evaluation researchgate.net

Enzyme and Receptor Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and signaling pathways implicated in a range of diseases.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibition of specific PDEs is a therapeutic strategy for numerous conditions. Notably, isoquinoline derivatives have been identified as potent inhibitors of PDE5. A series of 4-aryl-1-isoquinolinone derivatives were designed and synthesized, leading to the discovery of highly potent and selective PDE5 inhibitors. nih.gov For example, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride (B599025) exhibited an IC50 value of 1.0 nM for PDE5, with high selectivity over other PDE isoforms. nih.gov While these compounds are not direct derivatives of this compound, their isoquinoline core is a key feature for their inhibitory activity. The inhibition of PDE4 and PDE5 has been shown to affect airway wall remodeling, and inhibitors of these enzymes are explored for respiratory diseases. frontiersin.org

CompoundTargetIC50Selectivity
Methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloridePDE51.0 nMHigh selectivity over PDE1, PDE2, PDE3, PDE4, and PDE6 nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation, making it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory disorders. nih.gov A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidine-4-one moiety, has been shown to potently suppress the NF-κB signaling pathway. nih.gov This compound acts by directly inhibiting IκB kinase (IKK), which is a key enzyme in the activation of NF-κB. nih.gov EF24 was found to block the nuclear translocation of NF-κB with an IC50 value of 1.3 μM. nih.gov Additionally, novel quinoline molecules have been identified as inhibitors of the canonical NF-κB pathway, interfering with the nuclear translocation of NF-κB and inhibiting the transcription of downstream target genes. mdpi.com

CompoundMechanism of ActionIC50 (NF-κB nuclear translocation)
3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24)Direct inhibition of IκB kinase (IKK) nih.gov1.3 μM nih.gov

Leucine (B10760876) aminopeptidases (LAPs) are enzymes involved in the final stages of protein degradation. The inhibition of these enzymes is being explored as a potential strategy in cancer therapy. nih.gov Studies have been conducted on compounds with a 3,4-dihydroisoquinoline (B110456) scaffold as potential LAP inhibitors. nih.gov Through in silico screening and molecular docking studies, several 3,4-dihydroisoquinoline derivatives were identified as potentially active inhibitors of leucine aminopeptidase. nih.gov This research suggests that the isoquinoline core structure is a promising starting point for the design of novel LAP inhibitors.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.comsemanticscholar.org While specific studies on this compound derivatives as CA inhibitors are not prevalent, broader research on sulfonamide-based inhibitors often incorporates heterocyclic scaffolds. For instance, a series of novel sulfonyl semicarbazides and 4-anilinoquinazoline-based benzenesulfonamides have been evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These studies demonstrate that aromatic and heterocyclic sulfonamides can be potent inhibitors of CAs, with some showing selectivity for tumor-associated isoforms like hCA IX and XII. mdpi.comnih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govlodz.pl Inhibition of urease is a therapeutic strategy to combat infections caused by these bacteria. Various classes of compounds have been investigated as urease inhibitors, including those containing heterocyclic rings. nih.govresearchgate.net For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. frontiersin.org Although not directly this compound derivatives, this highlights the potential of piperazine/piperidine-containing heterocyclic compounds as urease inhibitors.

Rho-kinase Inhibition

Derivatives of the isoquinoline core have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). One of the most well-known isoquinoline-based ROCK inhibitors is Fasudil (B1672074), a 1-(5-isoquinolinesulfonyl)homopiperazine. nih.gov While not a direct derivative of this compound, the structure of Fasudil highlights the importance of the isoquinoline moiety for interacting with the ATP-binding site of the kinase.

Research into analogues of Fasudil has shown that structural modifications to the isoquinoline ring and the sulfonyl group can significantly impact inhibitory activity. nih.gov For instance, the tetrahydroisoquinoline analogue of Fasudil demonstrated comparable activity to the parent compound. nih.gov This suggests that the core isoquinoline structure, even in a saturated form, is crucial for maintaining Rho-kinase inhibition. The development of potent and selective Rho-kinase inhibitors often involves scaffolds such as pyridine (B92270), 1H-indazole, and isoquinoline. sigmaaldrich.com

While specific studies focusing solely on this compound derivatives as Rho-kinase inhibitors are not extensively documented in the provided search results, the established role of the isoquinoline core in ROCK inhibition suggests that this scaffold could serve as a valuable starting point for designing novel inhibitors.

Compound NameStructureTargetActivity
Fasudil1-(5-isoquinolinesulfonyl)homopiperazineRho-kinaseInhibitor
Tetrahydroisoquinoline analogue of FasudilNot specifiedRho-kinaseInhibitor

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

A series of 1-(5-isoquinolinesulfonyl)piperazine analogues, which are structurally related to this compound, have been investigated as inhibitors of Mycobacterium tuberculosis IMPDH. nih.govnih.gov This enzyme is a critical target for the development of new anti-tubercular agents. nih.govnih.gov

Structure-activity relationship (SAR) studies on these compounds have revealed key features necessary for potent inhibition. The initial hit compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, demonstrated significant anti-tubercular activity by targeting IMPDH. nih.govnih.gov Further exploration of analogues established the essential nature of the isoquinoline and piperazine rings for maintaining on-target whole-cell activity. nih.gov For example, compound 21 in the series was found to be active against IMPDH in both wild-type M. tuberculosis and a mutant strain resistant to the initial hit compound. nih.gov Another analogue, compound 47 , showed improved IC50 against M. tuberculosis IMPDH while retaining its on-target activity. nih.gov These findings underscore the potential of the isoquinoline-piperazine/piperidine scaffold in designing novel IMPDH inhibitors.

Compound NumberStructureTargetActivity MetricValue
1 cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanoneM. tuberculosis IMPDHInhibitor-
21 Not specifiedM. tuberculosis IMPDHInhibitor-
47 Not specifiedM. tuberculosis IMPDHIC50Improved

Human Caseinolytic Protease P (HsClpP) Agonism

A novel class of agonists for human caseinolytic protease P (HsClpP) has been discovered based on a 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold. nih.govresearchgate.net Activation of HsClpP is emerging as a promising anti-cancer strategy due to its role in mitochondrial homeostasis. nih.gov

The lead compound from this series, SL44 , demonstrated potent agonistic activity in an α-casein hydrolysis assay with an EC50 of 1.30 μM. nih.gov It also inhibited the proliferation of HCCLM3 hepatocellular carcinoma cells with an IC50 of 3.1 μM. nih.gov Mechanistic studies revealed that SL44 induces the degradation of respiratory chain complex subunits, leading to apoptosis in cancer cells. nih.gov These findings highlight the therapeutic potential of 5-(piperidin-4-yl) containing compounds as HsClpP agonists for the treatment of cancer. nih.govresearchgate.net

Compound NameCore ScaffoldTargetActivity MetricValue
SL44 5-(piperidin-4-yl)-1,2,4-oxadiazoleHsClpPEC50 (agonism)1.30 μM
SL44 5-(piperidin-4-yl)-1,2,4-oxadiazoleHCCLM3 cellsIC50 (proliferation)3.1 μM

8-Oxo-Guanine DNA Glycosylase 1 (OGG1) Inhibition

The inhibition of 8-oxo-guanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway, is a potential therapeutic strategy for various diseases, including cancer and inflammatory conditions. nih.govnih.gov Several small molecule inhibitors of OGG1 have been identified, though none are direct derivatives of this compound.

Compound NameTargetActivity MetricValue
TH5487 OGG1Inhibitor-
SU0268 OGG1Inhibitor-
O8 OGG1IC500.2 μM

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. mdpi.com The chemical structures of many DPP-4 inhibitors incorporate five- or six-membered rings such as piperazine and piperidine. nih.gov

While specific research on this compound derivatives as DPP-4 inhibitors is not detailed in the provided search results, the design of novel inhibitors often involves exploring various heterocyclic scaffolds. For example, a series of quinoline-based inhibitors were designed to target the side chain of Lys554 in the DPP-4 enzyme. The successful development of these compounds, such as 1 ([1-[3-(aminomethyl)-4-(4-methylphenyl)-2-(2-methylpropyl)quinolin-6-yl]piperazine-2,5-dione]), which had an IC50 of 1.3 nM, demonstrates the utility of quinoline and related isoquinoline structures in this therapeutic area.

Compound NumberCore ScaffoldTargetActivity MetricValue
1 Quinoline-piperazineDPP-4IC501.3 nM

Histamine (B1213489) H3 Receptor and Serotonin (B10506) Transporter Modulation

A series of tetrahydroisoquinoline derivatives have been developed as dual-acting ligands for the histamine H3 receptor and the serotonin transporter (SERT). nih.govnih.gov This polypharmacological approach is of interest for the treatment of various central nervous system disorders.

The research in this area has led to the synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinoline-based compounds that exhibit potent histamine H3 antagonist activity combined with serotonin reuptake transporter inhibition. nih.gov The development of these dual-target ligands involved a highly regio-selective synthesis of the tetrahydroisoquinoline core. nih.gov These findings indicate that the isoquinoline framework, particularly in its tetrahydro form, is a suitable scaffold for designing molecules that can modulate both the histaminergic and serotonergic systems.

Compound ClassCore ScaffoldTargetsActivity
4-aryl-1,2,3,4-tetrahydroisoquinolinesTetrahydroisoquinolineHistamine H3 Receptor and Serotonin TransporterDual Antagonist/Inhibitor

NMDA and D1 Receptor Antagonism

While direct studies on this compound's interaction with N-methyl-D-aspartate (NMDA) and dopamine (B1211576) D1 receptors are not extensively documented in publicly available research, the broader class of piperidine derivatives has been investigated for NMDA receptor antagonism. Certain piperidine derivatives have been patented as NMDA receptor antagonists, suggesting that the piperidine moiety can be a key pharmacophore for this activity. google.comgoogle.com

Furthermore, a structurally related compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), has demonstrated moderate to high affinities for dopamine D1, D2, and D4 receptors. nih.gov This finding suggests that the inclusion of a piperidinyl moiety linked to an aromatic system, such as isoquinoline, could confer affinity for the D1 receptor, a critical component in various neurological functions. The interplay between NMDA and D1 receptors is crucial for synaptic plasticity and cognitive function, making compounds that modulate both systems of significant interest for therapeutic development.

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant promise in modulating CNS activity, with potential applications in treating a variety of psychiatric and neurodegenerative disorders.

Research into isoquinoline-sulfonamide analogs of the atypical antipsychotic aripiprazole (B633) has revealed significant antidepressant activity. Specifically, compounds with a multireceptor profile, acting as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists, produced notable antidepressant effects in preclinical models. nih.gov One such analog, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide, demonstrated significant activity in the forced swim test in mice. nih.gov Additionally, a (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone derivative has been shown to have a potent antidepressant-like effect, believed to be mediated through interactions with both serotonergic and dopaminergic receptors. researchgate.net

The isoquinoline scaffold is a component of several compounds with demonstrated antipsychotic potential. For instance, the 4-isoquinolinyl analog N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide, which shares a similar receptor binding profile with its antidepressant counterparts, also displayed remarkable antipsychotic properties. nih.gov This compound was effective in a mouse model of MK-801-induced hyperlocomotor activity, a common screening test for antipsychotic agents. nih.gov The antipsychotic profile of these compounds is often attributed to their interaction with a range of receptors, including dopamine and serotonin receptors. nih.govnih.gov

Certain isoquinoline derivatives have also been identified as having significant anxiolytic (anti-anxiety) properties. A study of quinoline- and isoquinoline-sulfonamide derivatives found that 4-(4-{2-[4-(4-chloro-phenyl)-piperazin-1-yl]-ethyl}-piperidine-1-sulfonyl)-isoquinoline exhibited significant anxiolytic activity in the plus-maze test in rats. nih.gov The mechanism of action for the anxiolytic effects of these compounds is often linked to their activity at serotonin receptors, particularly the 5-HT1A subtype. nih.gov

The development of dopamine receptor agonists is a key strategy in the treatment of Parkinson's disease. Research into a novel hybrid series of compounds led to the identification of (-)-24c (D-301), an isoquinoline derivative with a piperazin-1-yl)ethyl moiety, as a lead molecule with preferential agonist activity for the D3 receptor. nih.gov This compound, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, and its analogs exhibited high in vivo activity in two different animal models of Parkinson's disease: the reserpinized rat model and the 6-OHDA induced unilaterally lesioned rat model. nih.govnih.gov These findings highlight the potential of isoquinoline-based structures in developing new therapies for Parkinson's disease.

Compound IDDopamine Receptor TargetActivityAnimal ModelReference
(-)-24c (D-301)D3 Receptor (preferential agonist)High in vivo activityReserpinized rat model nih.gov
(-)-24c (D-301)D3 Receptor (preferential agonist)High in vivo activity6-OHDA lesioned rat model nih.govnih.gov

Anti-Inflammatory and Analgesic Effects

Beyond the central nervous system, derivatives of the isoquinoline scaffold have demonstrated promising anti-inflammatory and analgesic properties. semanticscholar.org A novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov In animal models of endotoxemia, CYY054c improved cardiac function by reducing systemic and cardiac inflammation. nih.gov

Antiviral Activities (e.g., SARS-CoV-2, Chikungunya Virus)

The isoquinoline alkaloid core and the piperidine ring are independently recognized for their antiviral properties. The combination of these two pharmacophores in a single molecule suggests a promising area for the development of novel antiviral agents.

Isoquinoline Derivatives: Isoquinoline-containing alkaloids have emerged as compounds with a high potential to combat viral infections, including SARS-CoV-2. nih.gov Their mechanism of action is often multifaceted, involving the modulation of host cell signaling pathways that are crucial for viral replication. nih.govsruc.ac.uk For instance, some isoquinoline alkaloids interfere with pathways like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. nih.gov In the context of SARS-CoV-2, these compounds have been studied for their ability to bind to key viral proteins, such as the spike protein and main protease (Mpro/3CLpro), thereby inhibiting viral entry into host cells and subsequent replication. nih.gov Alkaloids like emetine, cephaeline, and papaverine (B1678415) have been highlighted as potential therapeutic agents for COVID-19. nih.gov

Piperidine and Piperazine Derivatives: The piperidine and structurally related piperazine moieties are also integral to various antiviral compounds. Research has demonstrated that piperazine can bind to a conserved hydrophobic pocket in the capsid protein of Chikungunya virus (CHIKV), an alphavirus. nih.gov This interaction is crucial as it can inhibit the virus's ability to replicate and spread. Studies have shown that piperazine treatment can reduce the amount of virus released from infected cells. firstwordpharma.com Furthermore, piperidine alkaloids such as (–)-cassine and (–)-spectaline have demonstrated notable in vitro activity against CHIKV. unesp.br These findings underscore the potential of piperidine-containing structures as a foundation for developing anti-CHIKV therapeutics. unesp.br

Table 1: Antiviral Activities of Representative Isoquinoline and Piperidine Derivatives

Compound Class/Derivative Virus Reported Activity / Mechanism of Action
Isoquinoline Alkaloids SARS-CoV-2 Inhibit viral replication by interfering with host cell signaling pathways (e.g., NF-κB, MEK/ERK). nih.govsruc.ac.uk
Cepharanthrine, Lycorine SARS-CoV-2 Effectively bind to the S1 subunit of the spike protein, potentially blocking viral entry. nih.gov
Emetine, Papaverine SARS-CoV-2 Identified as high-potential therapeutic agents against the virus. nih.gov
Piperidine Alkaloids Chikungunya Virus (CHIKV) (–)-Spectaline and (–)-Cassine showed potent in vitro anti-CHIKV activity with EC50 values of 8.3 µM and 14.9 µM, respectively. unesp.br
Piperazine Chikungunya Virus (CHIKV) Binds to the hydrophobic pocket of the viral capsid protein, inhibiting viral replication and budding. nih.govfirstwordpharma.com

Anti-Diabetic Potential

Both isoquinoline and piperidine scaffolds are present in compounds investigated for the management of diabetes mellitus, primarily through mechanisms like enzyme inhibition and enhancement of insulin (B600854) action.

Isoquinoline Derivatives: The isoquinoline alkaloid berberine (B55584) is one of the most extensively studied natural compounds for its anti-diabetic effects. Its mechanisms of action are diverse, including the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. nih.govmdpi.com By inhibiting this enzyme, isoquinoline derivatives can help to lower postprandial blood glucose levels. nih.govdrpress.org Furthermore, some isoquinoline derivatives have demonstrated the ability to inhibit protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-4 (DPP-4), both of which are important targets in the treatment of type 2 diabetes. researchgate.net

Piperidine Derivatives: The piperidine moiety is a key structural feature in several synthetic anti-diabetic drugs. nih.gov Notably, it forms the core of dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin. nih.govpensoft.net DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn increases insulin secretion and reduces glucagon (B607659) levels in a glucose-dependent manner. pensoft.netsrce.hr Other piperidine derivatives have been shown to act as α-amylase inhibitors, another enzyme involved in carbohydrate digestion. For instance, one novel piperidine derivative exhibited 97.30% inhibition against the α-amylase enzyme in vitro. nih.gov This highlights the versatility of the piperidine scaffold in designing new anti-diabetic agents.

Table 2: Anti-Diabetic Potential of Representative Isoquinoline and Piperidine Derivatives

Compound Class/Derivative Target / Mechanism Reported Effect
Indolo[1,2-b]isoquinoline Derivatives α-Glucosidase Potent inhibition of α-glucosidase, with some compounds being significantly more active than the standard drug acarbose. nih.gov
Berberine (Isoquinoline Alkaloid) α-Glucosidase, PTP1B, DPP-4 Inhibits carbohydrate-digesting enzymes and other key targets, contributing to blood glucose control. mdpi.comresearchgate.net
Alogliptin (Piperidine Derivative) DPP-4 Inhibition Increases incretin hormone levels, leading to enhanced insulin secretion and reduced glucagon. nih.govpensoft.net
Piperidine-substituted Chalcones α-Amylase, α-Glucosidase Inhibition of key carbohydrate-digesting enzymes. nih.gov
4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine α-Amylase Showed potent in vitro inhibitory activity against α-amylase. nih.gov

Mechanistic Investigations of 5 Piperidin 4 Yl Isoquinoline Derivatives

Cellular and Molecular Pathways Targeted

Derivatives of 5-(Piperidin-4-yl)isoquinoline engage with and disrupt a variety of cellular and molecular pathways, leading to significant anti-proliferative and cytotoxic effects in cancer cells. These compounds influence fundamental cellular processes ranging from programmed cell death and cell cycle progression to the structural integrity of the cytoskeleton and cellular motility. The following sections detail the specific mechanisms through which these isoquinoline (B145761) derivatives exert their biological activities.

Isoquinoline derivatives are recognized for their capacity to trigger apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. semanticscholar.org Studies on various isoquinoline and quinoline (B57606) compounds have demonstrated that they can effectively initiate this process. For instance, certain derivatives have been shown to induce apoptosis in ovarian cancer cells, as confirmed by Hoechst staining and fluorescence-activated cell sorting (FACS) analysis. nih.gov The apoptotic process is often mediated through the activation of key effector proteins. Research has revealed that treatment with these compounds leads to the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Furthermore, the apoptotic mechanism can be linked to the downregulation of inhibitor of apoptosis proteins (IAPs). nih.gov In some cancer cell lines, the induction of apoptosis by quinoline derivatives is preceded by the impairment of lysosomal function and the disruption of autophagy. nih.gov This disruption ultimately triggers massive apoptosis, highlighting a multi-faceted approach by which these compounds lead to cancer cell death. nih.gov The balance between pro-apoptotic and anti-apoptotic mediators is crucial, and isoquinoline derivatives can shift this balance to favor cell death. semanticscholar.org

Table 1: Effects of Isoquinoline Derivatives on Apoptosis Induction

Compound Class Cell Line Observed Effect Key Markers
Isoquinoline Derivatives Ovarian Cancer 21% increase in apoptotic cells Annexin V-positive/PI-negative
Quinoline Derivatives Various Cancer Lines Triggered massive apoptosis Caspase-9 activation, PARP cleavage

The cellular cytoskeleton, particularly microtubules composed of tubulin polymers, is a vital target for anticancer agents. nih.gov Several isoquinoline and quinoline derivatives exert their anti-proliferative effects by interfering with microtubule dynamics. nih.gov Certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Research indicates that these compounds can bind to the colchicine-binding site on tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of the microtubule network is crucial for their cytostatic activity. nih.gov

The inhibitory activity is often structure-dependent, with hydroxy-substituted derivatives showing particularly high potency. nih.gov For example, the (+)-isomers of specific 6-alkyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinolines demonstrated IC50 values for tubulin polymerization inhibition in the low micromolar range, comparable to the known inhibitor colchicine. nih.gov This mechanism effectively halts cell division and contributes significantly to the antitumor effects of this class of compounds. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibition by Isoquinoline Derivatives

Compound IC50 Value (µM) Reference Compound IC50 Value (µM)
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline 11 ± 0.4 Colchicine 2.1 ± 0.1
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline 3.1 ± 0.4 Colchicine 2.1 ± 0.1

By disrupting critical cellular processes like microtubule formation, this compound derivatives can induce cell cycle arrest, preventing cancer cells from completing division and proliferation. nih.gov Studies on related compounds show that they can cause growth arrest at the G2/M and S-phases of the cell cycle. nih.gov For instance, the benzophenanthridine alkaloids chelidonine (B1668607) and homochelidonine, which are types of isoquinoline alkaloids, potently induce cell cycle arrest at the G2/M phase in leukemia cell lines. nih.gov

This arrest is often associated with profound alterations in the expression of regulatory proteins. Treatment with these derivatives can lead to the downregulation of cyclins such as cyclin A1 and D1, while upregulating cyclin-dependent kinase inhibitors like p21WAF1. nih.gov The disruption of the cell cycle is a key mechanism underlying the anti-proliferative effects observed with this class of compounds. nih.govmdpi.com

The ability of cancer cells to migrate is fundamental to metastasis. Quinoline and isoquinoline derivatives have been shown to interfere with this process. nih.gov For example, certain novel isoquinoline-1-carboxamide (B73039) derivatives can inhibit lipopolysaccharide (LPS)-induced cell migration in microglial cells. nih.gov The mechanism for this effect often involves the inhibition of key signaling pathways that regulate cell motility, such as the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. nih.gov By suppressing these signaling cascades, the compounds effectively reduce the migratory capacity of the cells. nih.gov The natural isoquinoline alkaloid berberine (B55584) has also been shown to suppress cell migration and invasion in various cancer cell types. xiahepublishing.com

Interaction with Specific Enzymes and Receptors

Derivatives of this compound have been the subject of significant research to understand their interactions with various biological targets, including specific enzymes and G protein-coupled receptors (GPCRs). These investigations have revealed that the isoquinoline scaffold, combined with a piperidine (B6355638) moiety, can be tailored to achieve potent and selective inhibition of key proteins involved in cancer and pain signaling pathways.

One area of focus has been the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are established therapeutic targets in oncology. Studies on isoquinoline-tethered quinazoline (B50416) derivatives have demonstrated their potential as kinase inhibitors. For instance, a derivative incorporating a piperidine ring exhibited inhibitory activity against both EGFR and HER2. Although in one study, the morpholino derivative showed greater potency, the piperidine-containing compound was still effective, highlighting the role of the heterocyclic substituent in target binding. The aim of such research is often to develop derivatives with improved selectivity for HER2 over EGFR to minimize side effects, and modifications to the isoquinoline and piperidine structures are key to achieving this.

In the realm of GPCRs, isoquinolone derivatives featuring a substituted piperidine at the 4-position have been identified as antagonists of the Lysophosphatidic Acid Receptor 5 (LPA5), a target for analgesic drug development. Structure-activity relationship (SAR) studies have shown that small substitutions on the piperidine ring are well-tolerated. For example, a 4-acetylenyl analog was found to be approximately twofold more potent than the unsubstituted piperidine parent compound, indicating that this position is crucial for optimizing receptor interaction. However, the favorability of substitutions can depend on other parts of the molecule, suggesting subtle differences in the binding orientation of various derivatives within the LPA5 receptor.

Further research has identified a tetrahydro-isoquinoline derivative that demonstrates affinity for the Melanocortin receptor 4 (MC4R), another type of GPCR. This compound showed agonistic potency, determined by cAMP release, and binding affinity, highlighting the versatility of the isoquinoline-piperidine scaffold in interacting with a range of receptor targets.

Inhibition of Viral Capping Machinery

The viral capping machinery, essential for the replication of many RNA viruses, presents a promising target for antiviral drug development. This enzymatic process, often carried out by non-structural proteins like nsP1 in alphaviruses, involves the addition of a 7-methylguanylate cap to the 5' end of viral RNA, which is crucial for RNA stability, translation, and evasion of the host's innate immune system.

While various heterocyclic compounds are being investigated as inhibitors of this process, specific studies detailing the direct inhibition of viral capping machinery by this compound derivatives are not extensively represented in the current scientific literature. Research on antiviral agents has identified other chemical scaffolds, such as piperazinyl-pyrimidine analogues, that target the nsP1 capping enzyme of Chikungunya virus. nih.govresearchgate.net Similarly, studies on coronaviruses have explored the potential of 1,4,4-trisubstituted piperidines as antiviral agents; however, when tested against the enzymes of the SARS-CoV-2 RNA capping machinery (nsp14 N7-methyltransferase and nsp16/nsp10 2'-O-methyltransferase), these specific piperidine compounds did not show inhibitory activity. nih.gov

The isoquinoline and piperidine moieties are common in compounds with broad biological activities, including antiviral effects against a range of viruses. mdpi.comnih.gov However, the mechanisms of action are diverse and not always fully elucidated. For instance, some piperidine-based inhibitors function by targeting host factors, such as cathepsin B, to prevent viral entry and replication, rather than directly inhibiting viral enzymes. nih.gov Therefore, while the this compound scaffold holds potential for the development of novel therapeutics, its specific role in the direct inhibition of the viral capping machinery remains an area for future investigation.

Signaling Cascade Modulation

Derivatives of isoquinoline have been shown to exert their cellular effects by modulating key signaling cascades that regulate inflammation, cell survival, and proliferation. These compounds can interfere with phosphorylation events and the activity of downstream effector proteins, thereby influencing cellular responses to external stimuli.

One significant pathway influenced by isoquinoline derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in inflammation and other cellular processes. mdpi.com A study on isoquinoline-1-carboxamide derivatives demonstrated that a lead compound, HSR1101, inhibited the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2, JNK, and p38 MAPK in microglial cells. nih.gov This inhibition of MAPK activation, in turn, prevented the nuclear translocation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. nih.gov This suggests that the anti-inflammatory effects of these isoquinoline derivatives are mediated through the suppression of the MAPK/NF-κB signaling axis. nih.gov

Furthermore, isoquinoline derivatives can modulate the Protein Kinase A (PKA) pathway. The PKA pathway is involved in regulating the transcription factor cAMP-response element-binding protein (CREB), which is essential for the expression of genes like microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. mdpi.com The compound Di (isoquinolin-1-yl) sulfane (DIQS) was found to inhibit melanogenesis by suppressing the phosphorylation of PKA and CREB. mdpi.com By interfering with the PKA/CREB signaling pathway, DIQS effectively downregulates the expression of key melanogenic enzymes. mdpi.com

Gene Expression and Protein Regulation Studies

Investigations into isoquinoline derivatives have extended to their effects on gene expression and the regulation of key proteins involved in apoptosis and cell cycle control. These studies are crucial for understanding the anticancer potential of this class of compounds. The modulation of tumor suppressor genes and proteins in the B-cell lymphoma 2 (Bcl-2) family are of particular interest.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its inactivation is a common event in many cancers. mdpi.com Some hybrid molecules containing an isoquinolinedione moiety have been shown to significantly increase the expression of the TP53 gene. The activation of p53 can, in turn, influence the expression of other genes involved in apoptosis. One such target is the CDKN1A gene, which codes for the p21 protein responsible for cell cycle arrest. An isoquinolinedione compound was observed to cause a notable increase in the mRNA copies of CDKN1A.

Furthermore, the p53 protein regulates the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 itself. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. The natural isoquinoline alkaloid berberine has been shown to induce apoptosis by increasing the expression of the pro-apoptotic Bax protein while reducing the expression of anti-apoptotic proteins like Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein). xiahepublishing.com This shift in the balance between pro- and anti-apoptotic proteins promotes the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death. xiahepublishing.com

Preclinical Efficacy and Safety Assessment of 5 Piperidin 4 Yl Isoquinoline Derivatives

In Vitro Efficacy Studies

The initial evaluation of new chemical entities involves rigorous testing in controlled laboratory settings to determine their biological activity and specificity. For 5-(piperidin-4-yl)isoquinoline derivatives, these studies have primarily focused on their potential as anticancer agents and enzyme inhibitors.

Cell-Based Assays (e.g., Proliferation, Viability, Enzyme Activity)

Cell-based assays are fundamental in determining the therapeutic potential of a compound by measuring its effect on cellular functions. Isoquinoline (B145761) derivatives have been extensively studied for their anti-proliferative and enzyme-inhibiting activities.

In a large screening of 533 isoquinoline derivatives, two compounds, designated B01002 and C26001, demonstrated significant concentration-dependent inhibition of cell proliferation in the human ovarian cancer cell line SKOV3. dovepress.com The half-maximal inhibitory concentrations (IC₅₀) were determined to be 7.65 µg/mL for B01002 and 11.68 µg/mL for C26001. dovepress.com Further investigation using Hoechst staining confirmed that these compounds induce apoptosis, a form of programmed cell death, in cancer cells. dovepress.com

Another area of investigation is the inhibition of specific enzymes crucial for cancer cell survival, such as the Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov In a study of isoquinoline-tethered quinazolines, a piperidine (B6355638) derivative (compound 13b) was evaluated alongside other analogues for its ability to inhibit HER2 kinase and the proliferation of HER2-dependent SKBR3 breast cancer cells. nih.gov While the morpholino derivative (13a) showed greater potency in both kinase and cell-based assays, the piperidine-containing compound was an important part of the structure-activity relationship (SAR) analysis. nih.gov For instance, the isoquinoline derivative 14a displayed excellent activity in SKBR3 cells with an IC₅₀ value of 103 nM. nih.gov

Derivatives of 1-(5-isoquinolinesulfonyl)piperazine (B1672589), a related scaffold, have been assessed as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov These studies provide IC₅₀ values against the target enzyme and minimum inhibitory concentrations (MIC₉₀) against the whole-cell bacteria, establishing a clear link between enzyme inhibition and antibacterial activity. nih.gov

Table 1: In Vitro Anti-Proliferative and Enzyme Inhibition Activity of Selected Isoquinoline Derivatives
Compound ClassAssay TypeCell Line / EnzymeKey Findings (IC₅₀)Source
Isoquinoline Derivative (B01002)Anti-Proliferation (CCK-8)SKOV3 Ovarian Cancer7.65 µg/mL dovepress.com
Isoquinoline Derivative (C26001)Anti-Proliferation (CCK-8)SKOV3 Ovarian Cancer11.68 µg/mL dovepress.com
Isoquinoline-Triazole (14a)Anti-ProliferationSKBR3 Breast Cancer103 nM nih.gov
1-(5-Isoquinolinesulfonyl)piperazine Analogue (Compound 47)Enzyme InhibitionM. tuberculosis IMPDHImproved IC₅₀ vs. parent compound nih.gov

Selectivity Profiling against Off-Targets

A critical aspect of preclinical development is ensuring a compound acts specifically on its intended target to minimize potential side effects. For isoquinoline derivatives developed as HER2 inhibitors, selectivity against the closely related Epidermal Growth Factor Receptor (EGFR) is a key challenge. nih.gov

Research on isoquinoline-tethered quinazolines has shown that these derivatives can achieve significantly improved selectivity for HER2 over EGFR. nih.gov Compared to the established drug lapatinib (B449), certain derivatives demonstrated a 7- to 12-fold enhancement in the EGFR/HER2 selectivity ratio in kinase assays. nih.gov This enhanced selectivity is a promising feature, as strong inhibition of EGFR is associated with adverse effects. nih.gov Similarly, one dihydroisoquinoline derivative, compound 3b, was noted to have a good selectivity index for cancer cells compared to normal mammalian cells, indicating a favorable therapeutic window. semanticscholar.org

Table 2: Selectivity Profile of Isoquinoline-Tethered Quinazoline (B50416) Derivatives
Compound ClassPrimary TargetOff-TargetSelectivity Improvement (vs. Lapatinib)Source
Isoquinoline-tethered quinazolinesHER2EGFR7 to 12-fold enhancement nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, compounds are advanced to in vivo studies to assess their efficacy and behavior within a living organism.

Animal Models for Disease Conditions

Animal models are essential for evaluating the real-world therapeutic potential of a drug candidate. In the context of oncology, human tumor xenograft models in mice are a standard. The isoquinoline derivatives B01002 and C26001, which showed anti-proliferative activity in vitro, were subsequently evaluated for their antitumor efficacy in a xenograft mouse model, providing a measure of their performance in a complex biological system. dovepress.com

Beyond cancer, isoquinoline precursors have been investigated for their effects on the central nervous system. mdpi.com In a study using rats, the compound 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (4d) was found to have a positive effect on the cognitive functions of learning and memory. mdpi.com This suggests a potential application for isoquinoline-based structures in neurological conditions.

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the desired biological response. In the in vivo assessment of anticancer isoquinoline derivatives B01002 and C26001, tumors resected from the xenograft mouse model were analyzed for such biomarkers. dovepress.com Ki-67 staining was used to evaluate cell proliferation, while a TUNEL assay was employed to measure apoptosis. dovepress.com These analyses provide direct evidence of the compounds' mechanism of action within the tumor tissue.

Toxicological Analysis

Preliminary toxicological assessment is crucial to identify any potential safety concerns. A review of dihydroisoquinoline derivatives highlighted that a toxicological analysis of one potent anti-proliferative compound (Compound 3b) determined it was safe for subsequent research. semanticscholar.org Another important aspect of early safety assessment is metabolic stability. Studies on isoquinoline-tethered quinazolines evaluated their stability in human and mouse liver microsomes. While many of the derivatives exhibited poor metabolic stability, a representative compound, 14f, demonstrated good stability, a key property for a viable drug candidate. nih.gov

In Vitro Cytotoxicity and Selectivity Index

There is no specific data available in the reviewed scientific literature regarding the in vitro cytotoxicity (e.g., IC50 or CC50 values) of this compound derivatives against various cell lines. Consequently, the selectivity index, which is a ratio of a compound's cytotoxicity against normal cells to its activity against target cells (such as cancer or microbial cells), could not be determined or reported.

In Vivo Safety Profiles

No studies detailing the in vivo safety profiles of this compound derivatives were identified. Information regarding acute toxicity, maximum tolerated dose (MTD), or observations from animal models following administration of these specific compounds is not present in the available literature.

Based on comprehensive searches of publicly available scientific literature, detailed computational and structural biology studies specifically for the compound “this compound” are not available. While the isoquinoline scaffold is a known component in inhibitors of various kinases, particularly Rho-associated coiled-coil containing protein kinase (ROCK), published research containing specific molecular docking, molecular dynamics, and quantum chemical calculations for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided in the user's request. Generating content for the specified sections without direct research on "this compound" would be speculative and would not meet the required standards of scientific accuracy.

To provide an article that meets the user's structural and quality requirements, computational studies on a closely related but distinct isoquinoline derivative that has been studied as a ROCK inhibitor would be necessary. However, this would deviate from the explicit instruction to focus solely on "this compound".

Computational and Structural Biology Studies of 5 Piperidin 4 Yl Isoquinoline and Its Ligand Interactions

Quantum Chemical Calculations (DFT, NBO)

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like 5-(Piperidin-4-yl)isoquinoline.

DFT calculations can provide insights into the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For a molecule like this compound, DFT analysis would typically reveal the localization of the HOMO and LUMO. The isoquinoline (B145761) ring system, being aromatic, is expected to have a significant contribution to the frontier molecular orbitals. The nitrogen atom in the isoquinoline ring and the piperidine (B6355638) ring can also influence the electronic distribution due to their lone pairs of electrons.

Noncovalent Interaction (NCI) Studies

Noncovalent interactions are critical in determining the three-dimensional structure of molecules and their interactions with biological targets. NCI analysis is a computational technique that helps in visualizing and understanding these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

This method is based on the electron density and its derivatives. The Reduced Density Gradient (RDG) is a key parameter in NCI analysis. By plotting the RDG against the electron density, different types of noncovalent interactions can be identified and visualized in real space.

In the context of this compound, NCI studies would be instrumental in identifying the intramolecular and intermolecular interactions that govern its conformation and its binding to a protein. For instance, hydrogen bonds could form between the nitrogen atom of the piperidine ring and a suitable donor or acceptor group on a protein. The aromatic isoquinoline ring can participate in π-π stacking or π-cation interactions. Visualizing these interactions provides a deeper understanding of the binding mode and can guide the design of more potent and selective analogs.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. This theory, developed by Richard Bader, is based on the topology of the electron density.

Key features of QTAIM analysis include the identification of critical points in the electron density, where the gradient of the density is zero. These critical points are classified as nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at the BCP, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond.

For this compound, QTAIM analysis would allow for a detailed characterization of all the chemical bonds within the molecule. For example, it could quantify the degree of covalent and ionic character in the C-N bonds of the piperidine and isoquinoline rings. This level of detail is crucial for a fundamental understanding of the molecule's stability and reactivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The pharmacokinetic and safety profile of a drug candidate is a critical aspect of the drug discovery process. In silico ADMET prediction models are widely used to assess these properties at an early stage, helping to reduce the attrition rate of compounds in later stages of development.

In Silico Pharmacokinetic Characterization

Various computational models are available to predict the ADMET properties of a molecule based on its structure. These models use large datasets of experimentally determined properties to build quantitative structure-property relationships (QSPRs).

For this compound, key pharmacokinetic parameters that would be predicted include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. The presence of polar functional groups, like the secondary amine in the piperidine ring, can influence these properties.

Distribution: The volume of distribution (VD) and blood-brain barrier (BBB) permeability are important for understanding how the compound distributes throughout the body. The lipophilicity of the molecule plays a significant role in these parameters.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is crucial, as these enzymes are responsible for the metabolism of a majority of drugs. Identifying potential inhibition or substrate activity for specific CYP isoforms can help in predicting drug-drug interactions.

Excretion: The route and rate of excretion are important for determining the dosing regimen.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A hypothetical in silico ADMET profile for this compound is presented in the table below. It is important to note that these are predicted values and would require experimental validation.

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood potential for oral administration.
Caco-2 PermeabilityModerate to HighSuggests good absorption across the intestinal wall.
Blood-Brain Barrier PermeabilityLow to ModerateMay have limited central nervous system effects.
CYP2D6 InhibitionPotential InhibitorPossibility of drug-drug interactions with other drugs metabolized by this enzyme.
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow concern for genotoxicity.

Drug-likeness Properties Assessment

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that are compatible with being an orally active drug. Several rule-based filters are used to assess drug-likeness, with Lipinski's Rule of Five being the most well-known.

Lipinski's Rule of Five states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

For this compound, the properties relevant to Lipinski's Rule of Five are as follows:

PropertyValue for this compoundCompliance with Lipinski's Rule
Molecular Weight226.31 g/mol Yes (< 500)
Hydrogen Bond Donors1 (from the piperidine NH)Yes (≤ 5)
Hydrogen Bond Acceptors2 (the two nitrogen atoms)Yes (≤ 10)
Calculated log PApproximately 2.5-3.0 (estimated)Yes (≤ 5)

Based on this analysis, this compound complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability. Other drug-likeness rules, such as Veber's rules (which consider the number of rotatable bonds and polar surface area), would also be applied for a comprehensive assessment.

X-ray Crystallography and Structural Elucidation of Ligand-Protein Complexes

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. When a small molecule ligand like this compound binds to a protein target, X-ray crystallography can be used to elucidate the precise binding mode.

This technique involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The diffraction pattern produced by the X-rays is used to calculate an electron density map, from which the atomic structure of the complex can be built.

The resulting structure provides invaluable information, including:

The specific amino acid residues in the protein's binding pocket that interact with the ligand.

The precise nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

The conformation of the ligand when it is bound to the protein.

Any conformational changes that occur in the protein upon ligand binding.

This detailed structural information is crucial for structure-based drug design. It allows medicinal chemists to understand the key interactions responsible for binding affinity and selectivity, and to design new molecules with improved properties. For this compound, obtaining a crystal structure in complex with its biological target would be a significant step in understanding its mechanism of action and in guiding further optimization efforts.

Binding Mode Determination

Information regarding the specific binding mode of this compound with any biological target is not currently documented in peer-reviewed literature. Determining the binding mode is a critical step in understanding the mechanism of action of a compound. This process typically involves techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like molecular docking. These analyses would reveal the precise orientation and conformation of the molecule within the binding site of a protein, highlighting the key interactions that contribute to its affinity and activity.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the intermolecular and intramolecular interactions of this compound is contingent on the availability of structural data from co-crystallization with a target protein or from advanced computational simulations. Such an analysis would typically investigate:

Hydrogen Bonding: The potential for the nitrogen atoms in both the isoquinoline and piperidine rings, as well as the amine proton on the piperidine, to act as hydrogen bond donors or acceptors is a key feature of this molecule. Identifying specific hydrogen bond interactions with amino acid residues in a binding pocket would be essential for understanding its binding affinity.

π-π Stacking: The aromatic isoquinoline ring system provides a platform for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding site. The nature and geometry of these interactions would significantly influence the stability of the ligand-protein complex.

Without experimental or detailed computational data for this compound, any discussion of these interactions would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically developed for a series of compounds including this compound have been reported. QSAR studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR analysis, a dataset of structurally related compounds with corresponding biological activity data is required. This allows for the development of a mathematical model that can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

Future Perspectives and Research Directions

Development of Novel Analogs with Enhanced Activity

A primary focus of future research will be the design and synthesis of new molecules that are structurally similar to 5-(Piperidin-4-yl)isoquinoline. The goal is to create analogs with improved potency, selectivity, and pharmacokinetic properties. The isoquinoline (B145761) scaffold is a common feature in many clinically used drugs, highlighting its importance in drug design. nih.govresearchgate.net By modifying the piperidine (B6355638) and isoquinoline rings of the parent compound, researchers can explore how these changes affect the molecule's ability to inhibit ROCK enzymes. For instance, the development of novel isoquinoline N-sulphonylhydrazones has been explored to create new ROCK inhibitors. nih.govresearchgate.net The insights gained from these studies could guide the creation of this compound analogs with superior therapeutic profiles. Molecular modeling and docking studies will be instrumental in predicting how these new analogs will interact with the ROCK enzymes, helping to rationalize the design of more effective inhibitors. nih.govresearchgate.net

Exploration of New Therapeutic Indications

Isoquinoline derivatives have a broad range of biological activities, including applications in treating cancer, infectious diseases, and neurological disorders. nih.govsemanticscholar.org As a ROCK inhibitor, this compound has potential applications in a variety of diseases characterized by increased ROCK activity. While ROCK inhibitors like fasudil (B1672074) and ripasudil (B1663664) are already used for conditions such as cerebral vasospasm and glaucoma, the therapeutic reach of this class of drugs is far from fully realized. nih.govresearchgate.netnih.gov

Future research will likely investigate the efficacy of this compound and its analogs in other conditions. These could include cardiovascular diseases like hypertension, neurological disorders such as Parkinson's disease and spinal cord injury, and various types of cancer. nih.govwikipedia.org The wide-ranging roles of ROCK signaling in cellular processes such as contraction, migration, and proliferation provide a strong rationale for exploring these new therapeutic avenues. nih.gov

Combination Therapies with Existing Agents

To enhance therapeutic efficacy and potentially reduce side effects, future studies will likely explore the use of this compound in combination with existing drugs. For example, in the context of glaucoma, ROCK inhibitors are being investigated in fixed-dose combinations with other classes of anti-glaucoma agents, such as α2-adrenoceptor agonists. mdpi.com This approach can target multiple pathological pathways simultaneously, leading to a more potent therapeutic effect. The potential for synergistic interactions between this compound and other drugs will be a key area of investigation, with the aim of developing more effective treatment regimens for a range of diseases.

Clinical Translation Potential

The journey of this compound from a promising laboratory compound to a clinically approved drug will require extensive preclinical and clinical investigation. At least 38 drugs containing the isoquinoline structure are already in clinical use or undergoing clinical trials, which suggests a favorable precedent for compounds with this core structure. nih.govresearchgate.net Preclinical studies will need to thoroughly evaluate the pharmacology, toxicology, and pharmacokinetics of this compound in animal models. researchgate.net Should these studies yield positive results, the compound could then advance to clinical trials in humans to assess its safety and efficacy for specific diseases. The development of other ROCK inhibitors, some of which are already in clinical trials for various indications, provides a roadmap for the clinical development of this compound. nih.govnih.gov

Advanced Drug Delivery Systems

The effectiveness of a drug can be significantly enhanced by how it is delivered to its target in the body. For ROCK inhibitors used in ophthalmology, novel drug delivery systems are being developed to improve their efficacy and patient compliance. eurekaselect.comnih.govingentaconnect.com These include nanoparticle-based systems, such as PLGA microspheres and chitosan (B1678972) nanoparticles, designed to provide sustained release of the drug. mdpi.com Such advanced delivery systems could also be beneficial for this compound, particularly for localized treatments or for improving its bioavailability. Future research in this area could lead to the development of formulations that offer more targeted and sustained drug action, thereby improving therapeutic outcomes.

Further Mechanistic Elucidation

A deeper understanding of how this compound interacts with its molecular targets is crucial for its future development. The Rho-associated protein kinases (ROCK) are serine/threonine kinases that are key regulators of the actin cytoskeleton. nih.govingentaconnect.com While the general mechanism of ROCK inhibition is understood, further studies are needed to elucidate the specific interactions of this compound with the two isoforms of ROCK, ROCK1 and ROCK2. nih.gov Understanding the differential roles of these isoforms in various tissues and disease states could lead to the development of more selective and effective therapies with fewer side effects. nih.gov Research in this area will likely involve a combination of biochemical, cellular, and in vivo studies to provide a more complete picture of the compound's mechanism of action.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight214.28 g/mol
logP (Predicted)2.3 ± 0.2
Solubility in DMSO>50 mg/mL
TPSA23.6 Ų
Hydrogen Bond Acceptors3

Q. Table 2: Factorial Design Parameters for Synthesis Optimization

FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst Loading5 mol%15 mol%
Solvent (DMF:H2O)9:17:3

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Reactant of Route 1
5-(Piperidin-4-yl)isoquinoline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.